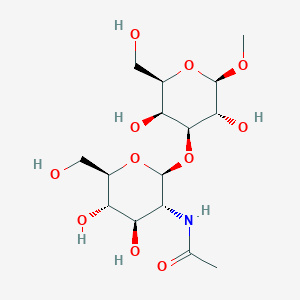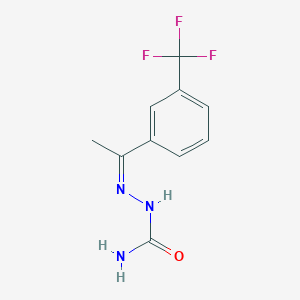![molecular formula C8H15NO B15061575 [(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B15061575.png)
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,6R)-7-methyl-3-azabicyclo[410]heptan-6-yl]methanol is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For instance, the use of alpha-diazoacetates in the presence of a ruthenium (II) catalyst can facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions are crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.
Applications De Recherche Scientifique
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of [(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: This compound shares a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound also features a bicyclic structure with a nitrogen atom and is used in antiviral medications.
Uniqueness
[(1R,6R)-7-methyl-3-azabicyclo[410]heptan-6-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H15NO/c1-6-7-4-9-3-2-8(6,7)5-10/h6-7,9-10H,2-5H2,1H3/t6?,7-,8-/m1/s1 |
Clé InChI |
HFPJUTTXAVTHSX-SPDVFEMOSA-N |
SMILES isomérique |
CC1[C@@H]2[C@]1(CCNC2)CO |
SMILES canonique |
CC1C2C1(CCNC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


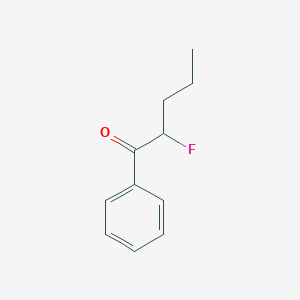
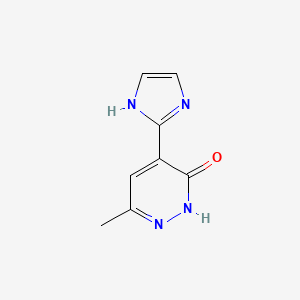
![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)
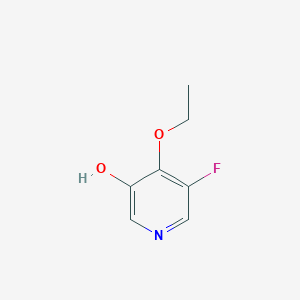
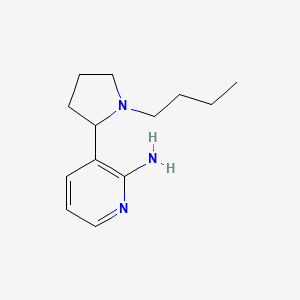
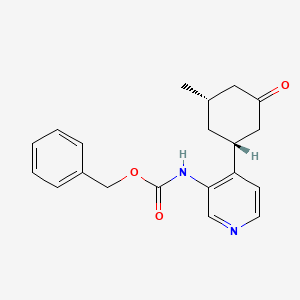



![((1S,2S,3S,4R,5S)-2,3,4-tris(benzyloxy)-5-(4-chloro-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6,8-dioxabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15061545.png)
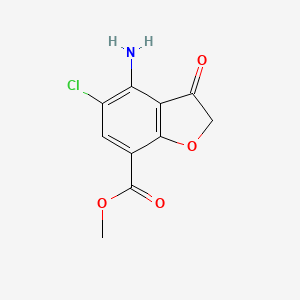
![3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)
